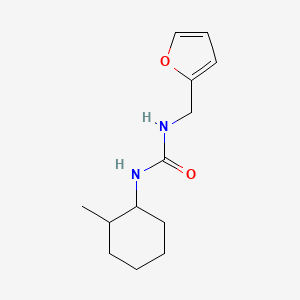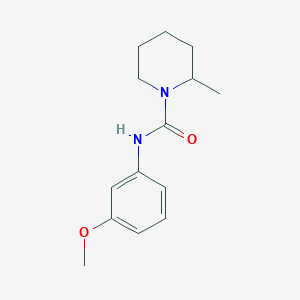
1-(Furan-2-ylmethyl)-3-(2-methylcyclohexyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Furan-2-ylmethyl)-3-(2-methylcyclohexyl)urea is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. This compound is a potent inhibitor of a specific enzyme, making it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 1-(Furan-2-ylmethyl)-3-(2-methylcyclohexyl)urea involves the inhibition of the enzyme DPP-4. This enzyme is responsible for the degradation of incretin hormones, which play a key role in the regulation of glucose metabolism. By inhibiting DPP-4, this compound increases the levels of incretin hormones, leading to improved glucose control.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in animal models and human clinical trials. This compound has been shown to improve glucose control, reduce insulin resistance, and increase insulin secretion. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects, which may have additional health benefits.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(Furan-2-ylmethyl)-3-(2-methylcyclohexyl)urea in lab experiments include its potency as a DPP-4 inhibitor, its selectivity for DPP-4 over other enzymes, and its well-established mechanism of action. However, there are also limitations to using this compound in lab experiments, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 1-(Furan-2-ylmethyl)-3-(2-methylcyclohexyl)urea. One potential direction is to investigate its potential applications in the treatment of other diseases, such as cancer or neurodegenerative disorders. Additionally, further research is needed to optimize the synthesis method and improve the solubility and bioavailability of this compound. Finally, more studies are needed to fully understand the long-term effects and potential toxicity of this compound in humans.
Métodos De Síntesis
The synthesis of 1-(Furan-2-ylmethyl)-3-(2-methylcyclohexyl)urea involves the reaction of furan-2-carbaldehyde and 2-methylcyclohexylamine in the presence of a catalyst. The reaction proceeds through a series of steps, resulting in the formation of the desired product. The purity of the product can be improved through various purification techniques, such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
1-(Furan-2-ylmethyl)-3-(2-methylcyclohexyl)urea has been extensively studied for its potential applications in the field of medicine. This compound has been shown to be a potent inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism. As a result, this compound has been investigated as a potential treatment for type 2 diabetes.
Propiedades
IUPAC Name |
1-(furan-2-ylmethyl)-3-(2-methylcyclohexyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-10-5-2-3-7-12(10)15-13(16)14-9-11-6-4-8-17-11/h4,6,8,10,12H,2-3,5,7,9H2,1H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDSAZZLMNKKHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7508438.png)
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B7508445.png)
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclobutanecarboxamide](/img/structure/B7508454.png)
![1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-3-ol](/img/structure/B7508456.png)
![1-[2-(4-fluorophenyl)acetyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7508459.png)
![1-[2-(2-chlorophenyl)acetyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7508465.png)

![1-{4-[(2,6-Dimethylpyrimidin-4-YL)oxy]phenyl}ethanone](/img/structure/B7508480.png)

![(3-Fluorophenyl)-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone](/img/structure/B7508497.png)
